Boc-5-amino valeric acid

Description

Historical Context and Evolution of Protected Amino Acid Derivatives

The journey of protected amino acid derivatives is intrinsically linked to the advancements in peptide synthesis. In the early days of peptide chemistry, the lack of effective protecting groups for the amine functionality of amino acids posed a significant challenge, often leading to uncontrolled polymerization and undesired side reactions. The development of the benzyloxycarbonyl (Z or Cbz) group marked a pivotal moment, ushering in an era of modern peptide synthesis. bachem.com

The 1960s witnessed a groundbreaking development with the introduction of the tert-butoxycarbonyl (Boc) protecting group. numberanalytics.com This innovation was a major leap forward, offering a group that could be removed under mild acidic conditions, a stark contrast to the harsher conditions required for Z-group cleavage. creative-peptides.com The Boc group's stability under a variety of other reaction conditions made it an invaluable tool, particularly in solid-phase peptide synthesis (SPPS), a technique that revolutionized the field by enabling the rapid and efficient assembly of peptide chains on a solid support. iris-biotech.decsic.es

The evolution of protecting group strategies continued with the development of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is labile to mild basic conditions. creative-peptides.com This provided an orthogonal protection scheme to the acid-labile Boc group, further expanding the synthetic chemist's toolkit. iris-biotech.de While the Fmoc strategy has become prevalent, the Boc group remains a cornerstone of peptide synthesis, especially for specific applications and for the protection of certain amino acid side chains. numberanalytics.comcreative-peptides.comnih.gov

Strategic Importance in Organic Synthesis and Peptide Chemistry Building Blocks

The strategic importance of N-α-tert-Butoxycarbonyl-5-aminovaleric acid lies in its nature as a bifunctional building block. It possesses a carboxylic acid group at one end and a Boc-protected amine at the other, separated by a flexible five-carbon alkyl chain. sigmaaldrich.comnih.gov This structure makes it a versatile component in the construction of more complex molecules.

In peptide chemistry, while not one of the 20 proteinogenic amino acids, Boc-5-aminovaleric acid serves as an unnatural amino acid or a spacer. tcichemicals.comacs.org Its incorporation into peptide chains can be used to introduce conformational flexibility or to act as a linker to connect different parts of a molecule. chemicalbook.comgoogle.com The Boc protecting group ensures that the amino functionality remains inert during coupling reactions, allowing for the sequential addition of other amino acids to build a desired peptide sequence. iris-biotech.de The removal of the Boc group is typically achieved using acids like trifluoroacetic acid (TFA), regenerating the free amine for subsequent reactions. creative-peptides.com

Beyond traditional peptide synthesis, Boc-5-aminovaleric acid has found significant application in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Boc-5-aminovaleric acid often serves as a component of the linker that connects the target-binding moiety to the E3 ligase-binding moiety. selleckchem.combroadpharm.com

In broader organic synthesis, this compound is a valuable starting material for the preparation of a variety of molecules. The protected amine and the carboxylic acid provide two distinct handles for chemical modification, allowing for its incorporation into diverse molecular architectures. researchgate.net

Scope and Significance of Academic Inquiry into N-α-tert-Butoxycarbonyl-5-aminovaleric Acid

Academic research has extensively explored the synthesis and application of N-α-tert-Butoxycarbonyl-5-aminovaleric acid and its derivatives. Investigations have focused on optimizing its synthesis, often starting from 5-aminovaleric acid and reacting it with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. ontosight.aiethz.ch

A significant body of research highlights its use as a building block. For instance, it has been utilized in the synthesis of dipeptides that self-assemble into nanotubes and as a starting material in the total synthesis of alkaloids. chemicalbook.com Its role as a flexible linker is a recurring theme, with studies demonstrating its utility in creating conformationally unrestricted derivatives. acs.org

Furthermore, research has delved into the synthesis of more complex structures incorporating the Boc-5-aminovaleric acid moiety. This includes its use in the preparation of peptide-oligonucleotide conjugates and in the development of novel heterocyclic amino acids. researchgate.netrsc.org The compound's utility extends to the synthesis of azido (B1232118) amino acids, which are versatile building blocks in their own right, particularly for "click" chemistry applications. uttyler.edu

The physical and chemical properties of N-α-tert-Butoxycarbonyl-5-aminovaleric acid have also been well-characterized, with data available on its melting point, boiling point, and spectroscopic characteristics. sigmaaldrich.comavantorsciences.com

Compound Data

| Property | Value |

| IUPAC Name | 5-[(tert-Butoxycarbonyl)amino]pentanoic acid |

| Synonyms | N-Boc-5-aminovaleric acid, 5-(Boc-amino)pentanoic acid, Boc-5-Ava-OH |

| CAS Number | 27219-07-4 |

| Molecular Formula | C10H19NO4 |

| Molecular Weight | 217.26 g/mol |

| Melting Point | 48-52 °C |

| Boiling Point | 160-168 °C at 0.8 mmHg |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comnih.govavantorsciences.com

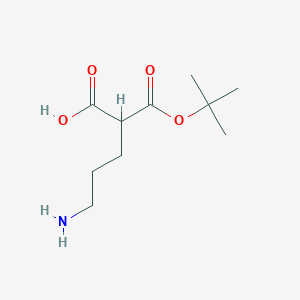

Structure

3D Structure

Properties

Molecular Formula |

C10H19NO4 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

5-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)7(8(12)13)5-4-6-11/h7H,4-6,11H2,1-3H3,(H,12,13) |

InChI Key |

YBNDTDQOMDENAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCN)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of N α Tert Butoxycarbonyl 5 Aminovaleric Acid and Its Derivatives

Established and Novel Chemical Synthesis Routes

N-α-tert-Butoxycarbonyl-5-aminovaleric acid, commonly referred to as Boc-5-aminovaleric acid, is a valuable building block in organic synthesis, particularly in the fields of peptide chemistry and the development of bioactive molecules. Its structure combines a C5 amino acid scaffold with a tert-butoxycarbonyl (Boc) protecting group on the amine, which allows for selective reactions at the carboxylic acid terminus.

The synthesis of Boc-5-aminovaleric acid is typically achieved through the protection of the amino group of 5-aminovaleric acid. A prevalent method involves the reaction of 5-aminovaleric acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions. This reaction efficiently yields the N-protected product.

Another established route starts from lactams, specifically piperidin-2-one (δ-valerolactam). The lactam is first acylated with a tert-butoxycarbonyl group. Subsequent hydrolysis of the N-acylated lactam, typically using a base in an aqueous solvent mixture like tetrahydrofuran, cleaves the amide bond to yield the open-chain N-Boc-protected ω-aminoalkanoic acid. google.com A general method for preparing amino acid methyl esters involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature, which could be a step in a multi-step synthesis. scispace.com

A further synthetic strategy involves the reaction of pentanoic acid with N-tert-butoxycarbonylimine in an alkaline environment to generate the target compound. chembk.com

Table 1: Comparison of Direct Synthetic Routes to Boc-5-aminovaleric Acid

| Starting Material | Key Reagents | General Conditions | Product |

|---|---|---|---|

| 5-Aminovaleric Acid | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., NaOH, NaHCO₃) | Aqueous solvent, Room Temperature | N-Boc-5-aminovaleric Acid |

| δ-Valerolactam | (Boc)₂O, Base for hydrolysis (e.g., LiOH) | 1. Acylation 2. Aqueous Hydrolysis | N-Boc-5-aminovaleric Acid |

The utility of N-α-tert-Butoxycarbonyl-5-aminovaleric acid as a synthetic precursor is well-documented. Its bifunctional nature, with a protected amine and a free carboxylic acid, makes it an ideal linker molecule in various applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs). For instance, it serves as an alkyl/ether linker in the synthesis of PROTAC1, which is designed to degrade specific proteins within the Polycomb Repressive Complex 2 (PRC2). selleckchem.com

In peptide synthesis, the carboxylic acid moiety can be activated and coupled with the amino group of another amino acid or peptide chain. The Boc group ensures that the amine of the valeric acid unit does not self-condense or interfere with the desired coupling reaction. After its incorporation, the Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to liberate the amine for further elongation of the peptide chain. researchgate.net This selective deprotection is crucial in the stepwise synthesis of complex peptides and peptidomimetics. acs.org

It has also been used in the synthesis of more complex structures, such as (N-tert-Butoxycarbonylphenylalanyl)-6-aminopentanoic acid, demonstrating its role in building larger molecules by linking different chemical moieties. google.com Furthermore, it is a precursor for creating amide and 2-oxoamide inhibitors of human phospholipase A2 enzymes, where it is coupled with other molecules to explore structure-activity relationships. nih.gov

While N-α-tert-Butoxycarbonyl-5-aminovaleric acid itself is achiral, it serves as a key component in the synthesis of chiral analogues where stereocenters are introduced at other positions of the molecule.

One notable example is the asymmetric synthesis of (R)-(−)-α-phenyl δ-amino valeric acid. researchgate.net In such syntheses, a prochiral precursor containing the core structure is often subjected to a stereoselective reaction. Methodologies can involve the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction, such as alkylation or reduction. For instance, enantiopure N-tert-butoxycarbonyl-α-aryl-γ-aminobutyric acid derivatives have been synthesized by hydrolyzing diastereopure cyano esters prepared using (R)- or (S)-N-phenylpantolactam as a chiral auxiliary. researchgate.net

Another strategy involves the Wittig reaction of a chiral aldehyde, derived from L-glutamic acid, with various ylides. This approach has been successfully applied to the synthesis of enantiopure δ,ε-unsaturated α-amino acids, demonstrating a method to build complex, optically active molecules from chiral pool starting materials. nih.gov These methods are critical for preparing biologically active compounds where specific stereochemistry is essential for function.

Biocatalytic and Biotechnological Approaches for 5-Aminovaleric Acid Production and Derivatization

The underlying compound, 5-aminovaleric acid (5AVA), is a valuable platform chemical and a monomer for bioplastics like nylon 5. frontiersin.orgnih.gov Biotechnological routes for its production are being actively developed as sustainable alternatives to petrochemical-based synthesis.

Metabolic engineering of microorganisms has emerged as a powerful strategy for the bio-based production of 5AVA. The primary hosts for this engineering are bacteria such as Escherichia coli and Corynebacterium glutamicum. frontiersin.orgsciencedaily.com

A common biosynthetic pathway established in these microbes originates from L-lysine. This pathway utilizes two key enzymes from Pseudomonas putida: L-lysine 2-monooxygenase (DavB) and δ-aminovaleramidase (DavA). sciencedaily.comnih.govnih.gov DavB oxidizes L-lysine to 5-aminovaleramide, which is then hydrolyzed by DavA to yield 5AVA. nih.govresearchgate.net

To enhance production, metabolic engineering strategies focus on several aspects:

Overexpression of Pathway Genes : The genes encoding DavB and DavA are heterologously expressed in the host organism. frontiersin.org

Increasing Precursor Supply : The endogenous biosynthetic pathway for L-lysine in the host is often engineered to increase its availability.

Eliminating Byproduct Formation : Genes responsible for the degradation of 5AVA or the export of the precursor L-lysine are deleted. For example, deleting the lysE gene (L-lysine exporter) and the gabT gene (5-aminovalerate transaminase) in C. glutamicum has been shown to significantly increase the final titer of 5AVA. nih.gov

Researchers have successfully engineered E. coli and C. glutamicum strains capable of producing high titers of 5AVA from renewable feedstocks like glucose. nih.govsciencedaily.com Fed-batch fermentation processes have yielded significant quantities of 5AVA, demonstrating the potential for industrial-scale production. nih.govnih.gov

Table 2: Examples of Engineered Microbial Systems for 5-Aminovaleric Acid (5AVA) Production

| Engineered Microorganism | Key Genes/Enzymes Expressed | Substrate | 5AVA Titer | Reference |

|---|---|---|---|---|

| Escherichia coli | DavB (lysine 2-monooxygenase), DavA (δ-aminovaleramidase) | L-lysine | - | sciencedaily.com |

| Escherichia coli | RaiP (L-Lysine α-oxidase), KivD (α-ketoacid decarboxylase), PadA (aldehyde dehydrogenase), KatE (catalase) | L-lysine | 52.24 g/L | nih.gov |

| Corynebacterium glutamicum | DavB, DavA | Glucose | 28 g/L | nih.gov |

Enzymes are also employed for the derivatization of 5-aminovaleric acid and for its synthesis from different precursors in cell-free systems.

One key transformation is the conversion of 5AVA into glutaric acid, another valuable C5 platform chemical. nih.gov This has been achieved using a whole-cell biocatalyst system where E. coli is engineered to overexpress the gabT (transaminase) and gabD (dehydrogenase) genes from Bacillus subtilis. This system can achieve high conversion yields from 5AVA to glutaric acid. nih.govresearchgate.net

Enzymatic synthesis of 5AVA itself is also an area of active research. A two-enzyme system coupling L-lysine monooxygenase (DavB) and 5-aminovaleramide amidohydrolase (DavA) has been used for the in vitro production of 5AVA from L-lysine, achieving a titer of 20.8 g/L. nih.govresearchgate.net Another approach involves the one-pot synthesis of 5AVA from δ-valerolactone with a molar conversion of over 20% using immobilized Candida antarctica lipase (B570770) B (CalB) for the initial hydrolysis, followed by a multi-enzyme system for amination. d-nb.info

These biocatalytic methods offer high specificity and mild reaction conditions compared to traditional chemical synthesis, representing a green and efficient avenue for producing and functionalizing 5-aminovaleric acid.

Applications of N α Tert Butoxycarbonyl 5 Aminovaleric Acid in Advanced Peptide and Peptidomimetic Architectures

Integration in Solid-Phase Peptide Synthesis (SPPS) Protocols

N-α-tert-Butoxycarbonyl-5-aminovaleric acid (Boc-5-Ava-OH) is well-suited for Boc-based Solid-Phase Peptide Synthesis (SPPS). nih.govpeptide.com This synthetic strategy involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble polymeric support. researchgate.net The Boc protecting group is considered a temporary protecting group that is stable under the coupling conditions but can be readily removed to allow for chain elongation. ontosight.ai

The general cycle for integrating Boc-5-Ava-OH, or any Boc-protected amino acid, into a peptide sequence via SPPS involves several key steps:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed. This is typically achieved by treatment with an acid, such as trifluoroacetic acid (TFA), often in a solution of dichloromethane (B109758) (DCM). researchgate.netmsu.ru

Neutralization: The resulting trifluoroacetate (B77799) salt of the N-terminal amine is neutralized, typically using a tertiary amine base like diisopropylethylamine (DIPEA), to generate a free amine ready for coupling. peptide.com

Coupling: The incoming Boc-5-aminovaleric acid is activated at its carboxylic acid group and then added to the resin. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/aminium salts such as HBTU. peptide.comnih.gov This forms a new peptide bond with the resin-bound peptide chain.

Washing: After each step, the resin is thoroughly washed to remove excess reagents and byproducts, which is a major advantage of the solid-phase approach. researchgate.net

The incorporation of 5-aminovaleric acid can serve multiple purposes, such as introducing flexible linkers or spacers within a peptide sequence. nih.govimrpress.com For instance, its polymethylene bridge can enhance the solubility of hydrophobic peptide sequences. imrpress.com The final peptide is cleaved from the resin support using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), which also removes any side-chain protecting groups used during the synthesis. springernature.comgoogle.com

Role in Solution-Phase Peptide Coupling Reactions

While SPPS is dominant, N-α-tert-Butoxycarbonyl-5-aminovaleric acid is also a valuable reagent in solution-phase peptide synthesis. In this classical approach, all reactions are carried out in a homogenous solution, and intermediates are isolated and purified after each step. spbu.ru

The fundamental reaction involves the coupling of the carboxylic acid of Boc-5-aminovaleric acid with the free amino group of another amino acid or peptide ester. This requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine. Research has shown that various coupling strategies can be employed, with differing levels of success.

For example, in one study focused on synthesizing RGD peptidomimetics, the related N-(Cbz)-5-aminovaleric acid was coupled with an aniline (B41778) derivative. The study found that common in-situ activating agents like dicyclohexylcarbodiimide/N-hydroxysuccinimide or HBTU resulted in low yields of the desired product. A more effective strategy was to pre-form the acid chloride using thionyl chloride, which upon reaction with the amine in the presence of triethylamine, yielded the coupled product in a more efficient 45% yield. This highlights the importance of selecting the appropriate activation method for achieving successful coupling in the solution phase.

Design and Synthesis of N-α-tert-Butoxycarbonyl-5-aminovaleric Acid-Containing Peptide Mimetics

Conformational Studies of Modified Peptide Sequences

The introduction of a 5-aminovaleric acid (Ava) residue into a peptide backbone significantly impacts its conformational properties. The additional methylene (B1212753) units compared to a standard α-amino acid provide greater torsional freedom, which can lead to unique folded or extended structures.

Several research studies have provided detailed insights into the structural consequences of incorporating this residue:

Extended Conformations: One study involving X-ray diffraction analysis of the model peptide Piv-Pro-δAva-OMe (where δAva is δ-aminovaleric acid) revealed that the δAva residue adopts a fully extended, all-trans conformation. This demonstrates that the insertion of the longer δAva residue can disrupt turn-like structures that might be expected in a similar sequence with only α-amino acids.

Hairpin Stabilization: In contrast, other studies have shown that 5-aminovaleric acid can effectively serve as the loop component in hairpin-like structures. In one design, a tripeptide composed of two aromatic γ-amino acid residues and a 5-aminovaleric acid loop was shown by NMR and X-ray crystallography to form a stable hairpin. The (CH₂)₄ spacer of the valeric acid was found to be optimal for enhancing the stability of this fold compared to shorter or longer loop-forming residues. researchgate.net

Helical Peptides: Research on bombesin (B8815690) analogues for molecular imaging has utilized 5-aminovaleric acid as a linker. These systematic modifications explored how linker chain length and unnatural amino acid substitutions affect the stability and properties of the resulting peptidomimetics. rsc.org

The following table summarizes key research findings on the conformational behavior of peptides containing a 5-aminovaleric acid residue.

| Peptide Sequence/System | Analytical Method(s) | Key Conformational Finding for the 5-Aminovaleric Acid Residue |

| Tripeptide with aromatic γ-amino acids | 1D/2D NMR, X-ray Crystallography | Acts as a loop to form a stable, doubly H-bonded hairpin structure. researchgate.net |

| Cyclic Bradykinin Mimic: c[Ava-Ig1-Ser-DF5F-Oic-Arg] | NMR, Molecular Dynamics | Participates in a distorted Type I β-turn from DF5F to Ava. nih.gov |

| Ii-Key/MHC class II epitope peptides | Not specified | Used as a polymethylene linker to replace amino acid backbones, enhancing solubility. imrpress.com |

Structural Analysis of Bridged and Constrained Peptide Analogues

A powerful application of N-α-tert-Butoxycarbonyl-5-aminovaleric acid is in the construction of cyclic and bridged peptides. Cyclization is a common strategy to constrain the conformation of a peptide, which can lead to increased receptor affinity, selectivity, and metabolic stability. researchgate.net The flexible, five-carbon chain of 5-aminovaleric acid makes it an ideal linker for connecting different parts of a peptide sequence.

Research in this area includes:

Cyclization of Dipeptides: 5-aminovaleric acid has been successfully evaluated as a linker for the cyclization of β-dipeptides. In these studies, standard peptide coupling methods were used to form the macrocycle, and the resulting conformations were probed using NMR, circular dichroism, and computational methods. These studies suggested that the resulting cyclic compounds were largely flexible in solution.

Bridging in Complex Peptides: In the design of antagonists for the CXCR4 receptor, a D-Arg-Arg-2-Nal motif was constrained by creating macrocyclic compounds. Linkers of varying lengths were used to bridge the ends of the tripeptide sequence, with one analogue incorporating a 5-aminovaleric acid (n=4) linker to create a constrained peptidomimetic. uib.no

Linkers for Imaging Probes: In the development of peptide-based imaging agents, such as bombesin analogues, 5-aminovaleric acid has been incorporated as a linker between the chelating moiety and the peptide sequence, demonstrating its utility in creating complex, multifunctional constructs. rsc.org

These examples underscore the role of 5-aminovaleric acid as a versatile tool for creating structurally diverse and conformationally constrained peptide architectures with potential applications in drug discovery and molecular imaging.

N α Tert Butoxycarbonyl 5 Aminovaleric Acid As a Versatile Synthon in Complex Molecule Construction

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The unique architecture of Boc-5-aminovaleric acid renders it an ideal starting material for the synthesis of various pharmacologically active compounds. Its linear, flexible chain and orthogonal protecting groups enable its incorporation into diverse molecular frameworks.

Application in Proteolysis-Targeting Chimeras (PROTACs) Linker Design

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is critical as it connects the target-binding ligand to the E3 ligase-binding ligand, and its composition and length significantly influence the efficacy of the resulting PROTAC.

Boc-5-aminovaleric acid serves as a fundamental building block for the construction of alkyl and ether-based PROTAC linkers. selleckchem.comselleck.co.jpselleckchem.com Its five-carbon chain provides spatial separation between the two binding moieties, a crucial factor for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The Boc-protected amine allows for the facile coupling to one of the binding ligands, while the carboxylic acid can be activated for amide bond formation with the other.

A notable example is its use in the synthesis of PROTAC1, which effectively degrades EED, EZH2, and SUZ12, components of the Polycomb Repressive Complex 2 (PRC2). selleckchem.com The straightforward and modular nature of incorporating Boc-5-aminovaleric acid into linker chains facilitates the rapid generation of PROTAC libraries with varying linker lengths to optimize degradation potency.

Table 1: Application of Boc-5-aminovaleric Acid in PROTACs

| PROTAC | Target Protein(s) | Linker Type | Role of Boc-5-aminovaleric acid |

| PROTAC1 | EED, EZH2, SUZ12 (PRC2 Complex) | Alkyl/ether | Building block for the linker chain. selleckchem.com |

Synthesis of Non-Peptidic Bioactive Molecules

The utility of Boc-5-aminovaleric acid extends beyond peptidic structures to the synthesis of a variety of non-peptidic bioactive molecules. Its incorporation can modify the pharmacokinetic properties of a parent molecule, such as solubility and membrane permeability.

One area of application is in the development of inhibitors for enzymes like γ-aminobutyric acid (GABA) transaminase. acs.org The aminovaleric acid backbone can mimic the natural substrate, while modifications at the terminal ends, facilitated by the Boc and carboxylic acid groups, allow for the introduction of functionalities that lead to enzyme inhibition.

In the synthesis of menadione (B1676200) (vitamin K3) derivatives, N-Boc-protected amino acids, including Boc-5-aminovaleric acid, have been used in radical alkylation reactions to create novel compounds with potential biological activities. beilstein-journals.org

Functionalization Strategies for Diverse Chemical Conjugations

The presence of two distinct functional groups in Boc-5-aminovaleric acid, a protected amine and a carboxylic acid, allows for a wide range of chemical conjugations. The Boc group can be readily removed under acidic conditions to liberate the primary amine, which can then participate in various reactions such as amidation, sulfonylation, and reductive amination. The carboxylic acid can be activated, for instance, using carbodiimides, to form amide bonds with amines or ester bonds with alcohols.

This orthogonality of functional groups is particularly useful in multi-step syntheses where sequential coupling reactions are required. For example, the carboxylic acid can be coupled to a molecule of interest, followed by deprotection of the Boc group and subsequent reaction of the newly freed amine with another molecular entity. This stepwise approach provides precise control over the final structure of the conjugate.

An example of its use in surface functionalization involves its N-acylation with 4-azido-2,3,5,6-tetrafluorobenzamido)pentanoic acid, followed by coupling with N-hydroxysuccinimide (NHS). google.com This creates a reagent that can be used to modify surfaces, introducing a functional handle for further chemical transformations. google.com

Contribution to Supramolecular Assembly and Hydrogel Formation

Boc-5-aminovaleric acid and its derivatives have been shown to play a role in the formation of supramolecular structures, including hydrogels. researchgate.net Hydrogels are three-dimensional networks of cross-linked polymers that can absorb large amounts of water. Those formed from low-molecular-weight gelators, such as peptide derivatives, are held together by non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. acs.orgnih.govnih.gov

The incorporation of δ-amino valeric acid (δ-Ava) into dipeptides, such as in Boc-δ-Ava-L-Phe-OH, has been shown to induce the formation of hydrogels. researchgate.netunibo.it These hydrogels can exhibit properties like thermoreversibility and self-healing. researchgate.net The flexibility of the aminovaleric acid chain, combined with the intermolecular interactions of the attached amino acids and the Boc group, contributes to the self-assembly process that leads to the formation of a fibrous network characteristic of hydrogels. researchgate.net

The proteolytic stability of these hydrogels can be enhanced by the presence of non-natural amino acids like δ-Ava. unibo.it This makes them promising materials for applications such as controlled drug delivery, where the gel matrix can encapsulate and then release therapeutic agents. researchgate.netunibo.it

Polymer Chemistry Applications of N α Tert Butoxycarbonyl 5 Aminovaleric Acid Derivatives

Monomer in the Synthesis of Functionalized Biopolymers

Boc-5-aminovaleric acid serves as a key monomer in the synthesis of functionalized biopolymers, particularly polyamides. The tert-butoxycarbonyl (Boc) protecting group on the amine functionality allows for controlled polymerization, preventing unwanted side reactions and enabling the formation of well-defined polymer chains. chemimpex.com The general strategy involves the polymerization of the deprotected monomer, 5-aminovaleric acid, which is derived from Boc-5-aminovaleric acid. This monomer can undergo polycondensation to form polyamide-5 (PA5), a biodegradable and biocompatible polymer.

The true utility of Boc-5-aminovaleric acid in this context lies in the ability to introduce functionality. Before polymerization, the Boc-protected monomer can be chemically modified at its carboxylic acid terminus. Alternatively, after polymerization and deprotection of the amine groups, the resulting polyamide can be functionalized along its backbone. This approach allows for the incorporation of various chemical moieties, leading to biopolymers with specific properties such as improved solubility, drug-conjugation capabilities, or cell-adhesion characteristics.

For instance, research has focused on the synthesis of copolyamides by incorporating 5-aminovaleric acid with other amino acids or monomers. This copolymerization strategy allows for the fine-tuning of the physicochemical and biological properties of the resulting biopolymers. The Boc-protected form of 5-aminovaleric acid is instrumental in the controlled synthesis of these copolymers, ensuring precise monomer incorporation and sequence control, which is crucial for creating materials for biomedical applications.

Design of Advanced Polymeric Materials Utilizing N-α-tert-Butoxycarbonyl-5-aminovaleric Acid

The unique chemical structure of N-α-tert-Butoxycarbonyl-5-aminovaleric acid makes it a valuable component in the design of advanced polymeric materials with tailored properties. The presence of both a reactive carboxylic acid and a protected amine allows for its incorporation into various polymer architectures, including polyesters, poly(ester amides), and polyurethanes. chemimpex.com

One area of significant interest is the development of biodegradable polymers. The aliphatic backbone derived from 5-aminovaleric acid is susceptible to hydrolytic and enzymatic degradation, making the resulting polymers environmentally friendly and suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds. The Boc protecting group plays a crucial role during the synthesis of these materials, as it allows for the use of a wide range of polymerization techniques, including solution and solid-phase methods, without interference from the reactive amine group. caltech.edunih.gov

The versatility of Boc-5-aminovaleric acid also extends to the creation of "smart" or "stimuli-responsive" polymers. By incorporating functional groups that respond to changes in the environment, such as pH or temperature, materials with dynamic properties can be designed. For example, after the polymerization of a monomer containing the Boc-5-aminovaleric acid moiety, the Boc group can be removed to expose the primary amine. This amine can then be protonated at low pH, leading to a change in the polymer's solubility or conformation.

Detailed research findings on the properties of polymers derived from amino acids demonstrate the tunability of these materials. The table below summarizes key properties of various amino acid-based polymers, illustrating the impact of monomer structure on the final material characteristics. While specific data for homopolymers of Boc-5-aminovaleric acid is not extensively reported, the data for related polyamides and poly(ester amides) provide valuable insights into the expected properties.

| Polymer Type | Monomers | Molecular Weight (Mn, g/mol ) | Glass Transition Temperature (Tg, °C) | Key Features |

| Polyamide | 5-Aminovaleric Acid | Varies | 50-70 | Biodegradable, Semicrystalline |

| Poly(ester amide) | Amino Acid, Diol, Diacid | 10,000-50,000 | 25-60 | Tunable degradation, Good mechanical properties |

| Copolyamide | 5-Aminovaleric Acid, Other Amino Acids | Varies | Varies | Tailorable properties for specific applications |

This table presents a generalized summary based on typical findings for amino acid-based polymers. Specific values can vary significantly depending on the exact monomers, polymerization conditions, and polymer architecture.

Development of Chiral Polymeric Systems Incorporating Amino Acid Moieties

The incorporation of chiral units into polymer chains can lead to materials with unique optical, recognition, and catalytic properties. Amino acids are a readily available source of chirality, and N-α-tert-Butoxycarbonyl-5-aminovaleric acid, although not chiral itself, serves as a valuable spacer or building block in the synthesis of chiral polymeric systems. cjps.orgacs.org

Chirality can be introduced into polymers containing the 5-aminovaleric acid moiety in several ways. One approach is to copolymerize 5-aminovaleric acid with chiral amino acids. The Boc-protected form of 5-aminovaleric acid can be used in conjunction with other Boc-protected chiral amino acids in solid-phase synthesis to create sequence-controlled chiral polyamides. caltech.edu This method allows for the precise placement of chiral centers along the polymer backbone, leading to well-defined helical or other secondary structures.

The development of such chiral polymeric systems is of great interest for applications in enantioselective separations, asymmetric catalysis, and as biomaterials that can interact specifically with biological systems. The ability to control the chirality of these polymers opens up possibilities for creating materials with highly specific functions. Research in this area is dynamic, with ongoing efforts to synthesize novel chiral polymers and explore their unique properties and applications. rsc.orgrsc.orgnih.gov

Spectroscopic and Advanced Analytical Characterization of N α Tert Butoxycarbonyl 5 Aminovaleric Acid Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of Boc-5-aminovaleric acid in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework.

In a typical ¹H NMR spectrum, the nine chemically equivalent protons of the tert-butyl (t-butyl) group of the Boc moiety produce a characteristic sharp singlet peak at approximately 1.4 ppm. The methylene (B1212753) protons (-CH₂-) of the valeric acid backbone appear as distinct multiplets. The protons on the carbon adjacent to the carboxylic acid (C2) are expected around 2.2-2.3 ppm, while the protons on the carbon adjacent to the Boc-protected nitrogen (C5) are shifted downfield to around 3.0-3.1 ppm. The central methylene groups (C3 and C4) would appear as multiplets in the 1.5-1.7 ppm region. The proton of the carbamate (B1207046) (NH) typically presents as a broad signal, the position of which can be solvent-dependent.

The ¹³C NMR spectrum provides complementary information. The nine methyl carbons of the t-butyl group give a signal around 28 ppm, while the quaternary carbon of this group appears near 80 ppm. The carbonyl carbon of the Boc protecting group is observed in the range of 155-157 ppm. The carbons of the pentanoic acid chain can be assigned based on their chemical environment, with the carboxylic acid carbonyl (C1) being the most downfield, typically appearing around 175-180 ppm.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign proton and carbon signals and confirm the connectivity of the atoms within the molecule. While specific conformational analysis studies on Boc-5-aminovaleric acid are not widely published, NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy could be employed to study through-space interactions and determine the preferred solution-state conformation of the molecule.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -C(CH₃)₃ | ~1.4 (s, 9H) | ~28 |

| -C(CH₃)₃ | - | ~80 |

| Boc C=O | - | ~156 |

| -NH- | Variable (broad s, 1H) | - |

| -CH₂-COOH (C2) | ~2.2-2.3 (t, 2H) | ~34-36 |

| -CH₂- (C3) | ~1.5-1.6 (p, 2H) | ~22-24 |

| -CH₂- (C4) | ~1.6-1.7 (p, 2H) | ~29-31 |

| -CH₂-NHBoc (C5) | ~3.0-3.1 (q, 2H) | ~39-41 |

| -COOH | Variable (broad s, 1H) | ~175-180 |

Mass Spectrometry Techniques in Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight of Boc-5-aminovaleric acid and for obtaining structural information through fragmentation analysis. The compound has a molecular formula of C₁₀H₁₉NO₄, corresponding to a monoisotopic mass of approximately 217.13 Da. High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the elemental composition.

When subjected to ionization techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule undergoes characteristic fragmentation. The Boc group is particularly labile and directs the major fragmentation pathways. A common and often base peak in the spectrum is the tert-butyl cation ([C₄H₉]⁺) at a mass-to-charge ratio (m/z) of 57. doaj.orgacdlabs.com Another primary fragmentation event is the loss of isobutylene (B52900) (C₄H₈, 56 Da) from the molecular ion, which can occur through a McLafferty-type rearrangement. reddit.comnih.gov This results in a significant peak at [M-56]⁺ or [M+H-56]⁺. Further fragmentation can involve the loss of carbon dioxide (CO₂, 44 Da) from the Boc group or losses associated with the valeric acid chain, such as the loss of water (H₂O, 18 Da) or the carboxyl group (-COOH, 45 Da). libretexts.orgnih.gov

Analyzing these fragmentation patterns allows for the confirmation of the presence of the Boc protecting group and the structure of the underlying amino acid chain.

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 218 | [M+H]⁺ | Protonated molecular ion (ESI) |

| 162 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |

| 118 | [M+H - C₅H₉NO₂]⁺ | Loss of the entire Boc group |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

X-ray Crystallography for Solid-State Structural Resolution

A crystallographic analysis would reveal the solid-state conformation of the molecule, including the planarity of the carbamate group and the puckering or extension of the five-carbon chain. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, most notably hydrogen bonding. It is expected that strong hydrogen bonds would form between the carboxylic acid group of one molecule and the carbamate or carbonyl groups of neighboring molecules, leading to the formation of supramolecular assemblies like chains or sheets. This information is crucial for understanding the physical properties of the solid material and for computational modeling studies.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.9 Å, b = 23.5 Å, c = 10.3 Å, β = 99.7° |

| Key Hydrogen Bond | O-H···O=C (Carboxylic acid to Carbamate) |

Chromatographic Methods in Purity Assessment and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of Boc-5-aminovaleric acid and for monitoring its synthesis. jk-sci.com Due to the compound's polarity and lack of a strong UV chromophore, reverse-phase HPLC is a common method of analysis. sielc.com

For purity assessment, a C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an acidic modifier such as formic acid or trifluoroacetic acid to ensure good peak shape. sielc.com Detection can be achieved using a UV detector at a low wavelength (e.g., 200-210 nm) or with a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. Commercial suppliers often use HPLC to certify the purity of their product, with typical purities reported as ≥97%. jk-sci.com

During the synthesis of Boc-5-aminovaleric acid (e.g., by reacting 5-aminovaleric acid with di-tert-butyl dicarbonate), HPLC is an effective tool for reaction monitoring. By periodically injecting aliquots of the reaction mixture, the consumption of the starting material (5-aminovaleric acid) and the formation of the Boc-protected product can be tracked over time. This allows for the determination of reaction completion and helps in optimizing reaction conditions. researchgate.net

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm or MS (ESI) |

Computational Chemistry and Theoretical Modeling of N α Tert Butoxycarbonyl 5 Aminovaleric Acid Systems

Molecular Dynamics Simulations and Conformational Landscape Mapping

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like Boc-5-aminovaleric acid, MD simulations provide a detailed picture of its conformational landscape, revealing the various shapes the molecule can adopt in different environments. This is crucial for understanding its interactions with other molecules and its role as a linker in larger chemical structures, such as peptides or Proteolysis Targeting Chimeras (PROTACs).

| Conformational Substate | Key Dihedral Angles (degrees) | Relative Population (%) | Characteristic Feature |

|---|---|---|---|

| Extended | ~180, ~180, ~180, ~180 | 45 | Linear, fully stretched conformation |

| Bent | ~180, ~60, ~180, ~180 | 30 | A single gauche interaction causing a bend in the chain |

| Hairpin-like | ~60, ~180, ~-60, ~180 | 15 | Partial folding of the carbon backbone |

| Compact | Multiple gauche interactions | 10 | Globular, folded conformation |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules with a high degree of accuracy. For Boc-5-aminovaleric acid, these calculations can provide valuable information about its chemical properties, such as its charge distribution, molecular orbitals, and electrostatic potential.

One of the primary outputs of quantum chemical calculations is the determination of the energies and shapes of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability.

Furthermore, these calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map is invaluable for predicting how the molecule will interact with other charged or polar molecules, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

While a dedicated DFT study on Boc-5-aminovaleric acid is not widely published, research on other Boc-protected amino acids and related structures provides a solid foundation for predicting its electronic properties. For example, DFT calculations on various amino acids have been used to determine their ionization energies, electron affinities, and other reactivity descriptors. nih.gov

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

In Silico Design of Novel N-α-tert-Butoxycarbonyl-5-aminovaleric Acid Derivatives

The insights gained from molecular dynamics simulations and quantum chemical calculations provide a powerful platform for the in silico design of novel derivatives of Boc-5-aminovaleric acid. By modifying the chemical structure of the parent molecule and computationally evaluating the properties of the resulting derivatives, researchers can rationally design new compounds with enhanced or specific functionalities. This approach is particularly relevant in the context of its use as a chemical linker. nih.govacs.orgexplorationpub.com

For instance, if the goal is to create a more rigid linker to control the distance and orientation between two connected molecular entities, modifications could include the introduction of double bonds or cyclic structures within the five-carbon chain. Conversely, to increase flexibility, longer alkyl chains or the incorporation of ether linkages could be explored. acs.orgresearchgate.net Computational tools can predict how these changes will affect the conformational landscape of the molecule.

Quantum chemical calculations can guide the design of derivatives with altered electronic properties. For example, the introduction of electron-withdrawing or electron-donating groups at specific positions on the molecule can modulate its reactivity and interaction with other molecules. This is particularly important in applications where the linker is not just a passive spacer but an active participant in the molecular recognition process.

The design of PROTACs is an area where the in silico design of linkers, including derivatives of Boc-5-aminovaleric acid, is of great interest. researchgate.netnih.govbiorxiv.org The length, rigidity, and chemical nature of the linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase, which is necessary for effective protein degradation.

| Derivative | Structural Modification | Predicted Property Change | Potential Application |

|---|---|---|---|

| Boc-5-amino-pent-2-enoic acid | Introduction of a C=C double bond | Increased rigidity, altered electronic profile | Linker with constrained geometry for specific protein-protein interactions. |

| Boc-5-amino-3-oxa-pentanoic acid | Replacement of a methylene (B1212753) group with an oxygen atom | Increased flexibility and hydrophilicity | Linker for improved solubility and bioavailability in aqueous environments. |

| Boc-5-amino-cyclopentyl-carboxylic acid | Incorporation of a cyclopentyl ring | Significantly increased rigidity and defined spatial orientation | Scaffold for presenting functional groups in a precise three-dimensional arrangement. |

| Boc-7-amino-heptanoic acid | Extension of the alkyl chain | Increased linker length and reach | PROTAC design requiring a larger separation between the warhead and the E3 ligase ligand. |

Future Perspectives and Emerging Research Avenues for N α Tert Butoxycarbonyl 5 Aminovaleric Acid

Integration into Chemical Biology Tools and Methodologies

The precise structure of Boc-5-aminovaleric acid makes it an ideal component for constructing sophisticated tools for chemical biology. Its defined length and bifunctional ends allow it to act as a flexible linker or spacer in complex molecular architectures designed to probe biological systems.

One of the most significant emerging applications is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. Boc-5-aminovaleric acid serves as a versatile linker component in PROTAC synthesis. selleckchem.comselleckchem.com Researchers can synthesize PROTACs where the aminovaleric acid chain connects a ligand for the target protein to a ligand for the E3 ligase. The Boc-protected amine allows for controlled, stepwise synthesis of these complex molecules. For example, it is a component of linkers used in PROTACs that target the Polycomb Repressive Complex 2 (PRC2), effectively degrading proteins like EED, EZH2, and SUZ12. selleckchem.comselleckchem.com

Furthermore, its role as a building block in peptide synthesis continues to evolve. cymitquimica.comchemimpex.com Beyond traditional peptide synthesis, it is being incorporated into peptide-based probes and diagnostics. The aminovaleric acid moiety can be used to introduce labels, such as fluorescent dyes or biotin, at specific points in a peptide sequence. This enables the creation of customized molecular tools for studying protein-protein interactions, enzyme mechanisms, and cellular imaging. chemimpex.com The ability to introduce non-natural amino acids like 5-aminovaleric acid into peptides also allows for the creation of peptidomimetics with enhanced stability against enzymatic degradation, a crucial feature for therapeutic and diagnostic applications.

| Research Area | Application of Boc-5-aminovaleric acid | Example |

| PROTACs | Serves as a flexible alkyl linker. selleckchem.comselleckchem.com | Synthesis of PROTACs for targeted degradation of PRC2 complex proteins (EED, EZH2, SUZ12). selleckchem.comselleckchem.com |

| Peptide Synthesis | Acts as a protected building block and spacer. cymitquimica.comchemimpex.com | Introduction of functional groups or labels into peptide sequences for diagnostics. chemimpex.com |

| Biochemical Research | Used to create probes for studying biological pathways. chemimpex.com | Development of peptide-based tools to investigate protein interactions and enzyme mechanisms. chemimpex.com |

Innovations in Sustainable Synthesis and Process Optimization

The traditional synthesis of chemical precursors often relies on petroleum-based feedstocks. However, there is a significant research push towards developing sustainable, bio-based routes for producing valuable platform chemicals, including the backbone of Boc-5-aminovaleric acid, which is 5-aminovaleric acid (5-AVA). nih.govfrontiersin.org

A major avenue of research is the microbial production of 5-AVA from renewable resources, primarily the amino acid L-lysine, which is available in large quantities from industrial fermentation. nih.govfrontiersin.org Engineered microorganisms, such as Escherichia coli and Corynebacterium glutamicum, are being developed as cellular factories for this conversion. nih.govfrontiersin.org One prominent biosynthetic pathway involves the enzyme L-lysine α-oxidase, which converts L-lysine into an intermediate that is subsequently decarboxylated to yield 5-AVA. frontiersin.orgresearchgate.net Researchers are optimizing these pathways by engineering enzymes for higher efficiency and expressing them in robust microbial hosts. nih.gov

| Production Method | Feedstock | Key Enzymes/Organisms | Research Goal |

| Microbial Fermentation | L-Lysine, Glucose, Rice Straw Hydrolysate. nih.govfrontiersin.org | Engineered E. coli, Corynebacterium glutamicum. nih.govfrontiersin.org | Increase yield and titer of 5-aminovaleric acid (5-AVA). frontiersin.org |

| Enzymatic Conversion | L-Lysine. researchgate.net | L-lysine α-oxidase. frontiersin.orgresearchgate.net | Develop efficient, cell-free biocatalytic processes. researchgate.net |

Expanding Roles in Advanced Materials Science

The bifunctional nature of Boc-5-aminovaleric acid makes it an attractive monomer for the synthesis of advanced polymers and materials. After deprotection, the resulting 5-aminovaleric acid can undergo polymerization to create functional polyamides and polyesters with tailored properties. chemimpex.comresearchgate.net

An important area of development is the production of bio-based polyamides, such as nylon 5. nih.gov 5-aminovaleric acid is the direct monomer precursor to nylon 5, a bioplastic with properties comparable to traditional petroleum-derived nylons. frontiersin.org Research is focused on optimizing the polymerization of 5-AVA derived from sustainable bio-production routes. nih.gov This creates a fully renewable pipeline for high-performance materials.

Furthermore, Boc-5-aminovaleric acid and its derivatives are being used to create functional copolyesters. researchgate.net By copolymerizing lactones with functionalized monomers derived from aminovaleric acid, researchers can introduce pendant amino groups along a polyester (B1180765) backbone. researchgate.net These amino groups, initially protected by the Boc group during polymerization, can be deprotected to yield cationic, water-soluble polymers. researchgate.net Such materials have potential applications in drug delivery, gene therapy, and as antimicrobial agents. The ability to control the density of amino groups along the polymer chain allows for fine-tuning of the material's properties, such as its charge density and interaction with biological membranes. nih.gov

| Material Type | Monomer Precursor | Key Features | Potential Applications |

| Bio-polyamides | 5-Aminovaleric acid. nih.gov | Renewable, biodegradable alternative to petroleum-based nylons. | Bioplastics, fibers, engineering plastics. nih.govfrontiersin.org |

| Functional Copolyesters | Boc-5-aminovaleric acid derivatives. researchgate.net | Degradable backbone with pendant amino groups. researchgate.net | Drug delivery systems, gene vectors, antimicrobial surfaces. nih.gov |

| Specialized Polymers | Boc-5-aminovaleric acid. chemimpex.com | Tailored properties for specific functionalities. | Advanced coatings and adhesives. chemimpex.com |

Potential for Functionalization in Nanomaterials and Surface Chemistry

The surface properties of nanomaterials dictate their interaction with the surrounding environment, which is critical for applications in medicine, sensing, and catalysis. Boc-5-aminovaleric acid is an ideal candidate for the surface functionalization of various nanoparticles. mdpi.com Its carboxylic acid group provides a handle for covalent attachment to surfaces, while the protected amine offers a site for further modification after the initial conjugation.

The process often involves activating the carboxylic acid group with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), which then readily reacts with amine groups present on the surface of a nanoparticle (e.g., silica-coated or polymer-coated nanoparticles). researchgate.net Alternatively, the Boc-protected amine can be deprotected to yield a free amine, which can then be reacted with surfaces functionalized with active esters or other carboxyl groups. This dual functionality allows Boc-5-aminovaleric acid to act as a versatile linker, tethering other molecules, such as targeting ligands, drugs, or imaging agents, to the nanoparticle surface. mdpi.comnih.gov

This strategy is being explored for modifying gold nanoparticles, quantum dots, and iron oxide nanoparticles for biomedical applications. nih.gov The aminovaleric acid spacer physically separates the nanoparticle core from the attached functional molecule, which can help preserve the molecule's biological activity and improve its accessibility for interactions. mdpi.com The ability to create well-defined, functionalized surfaces is crucial for developing targeted drug delivery systems, improving the stability of nanoparticles in biological fluids, and constructing sensitive diagnostic biosensors. nih.gov

| Nanomaterial Type | Functionalization Strategy | Purpose of Modification |

| Gold Nanoparticles | Covalent attachment via EDC/NHS coupling. researchgate.net | Improve biocompatibility, attach targeting ligands (e.g., peptides, antibodies). mdpi.com |

| Silica-Coated Nanoparticles | Amide bond formation with surface amine groups. researchgate.net | Introduce a spacer for subsequent conjugation of biomolecules. researchgate.net |

| Quantum Dots | Linker for attaching fluorescent probes or biological molecules. | Create stable and functional bioprobes for imaging. nih.gov |

| Iron Oxide Nanoparticles | Surface coating to prevent aggregation and allow for further functionalization. | Development of targeted MRI contrast agents and for magnetic separation. nih.gov |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing Boc-5-amino valeric acid with high purity?

- Methodology : Synthesis typically involves protecting the amine group of 5-amino valeric acid with a tert-butoxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent like tetrahydrofuran (THF) or dichloromethane. Key steps include:

- Dissolving 5-amino valeric acid in a 1:1 mixture of THF and aqueous sodium bicarbonate.

- Adding Boc anhydride dropwise under nitrogen at 0°C, followed by stirring at room temperature for 12 hours.

- Purification via liquid-liquid extraction and recrystallization.

Q. How can this compound be characterized using spectroscopic techniques?

- Approach :

- NMR : Use - and -NMR to confirm Boc group integration (e.g., tert-butyl protons at ~1.4 ppm) and valeric acid backbone signals (e.g., methylene groups at ~1.2–2.3 ppm) .

- IR Spectroscopy : Identify carbonyl stretching frequencies (Boc carbonyl at ~1680–1720 cm, carboxylic acid at ~1700 cm) to verify protection and acid functionality .

- Mass Spectrometry : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) to confirm molecular weight and fragmentation patterns .

Q. What purification strategies are effective for this compound?

- Methods :

- Recrystallization : Use ethyl acetate/hexane mixtures to isolate crystalline product.

- Flash Chromatography : Employ silica gel with a gradient of ethyl acetate in hexane (10–50%) to separate Boc-protected compounds from unreacted starting materials.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of valeric acid derivatives, such as this compound?

- Analysis Framework :

- Dose-Response Studies : Compare effects across concentrations (e.g., 0.1–10 mM) to identify thresholds for anti-inflammatory vs. pro-inflammatory responses, as seen in valeric acid studies .

- Cell-Specific Assays : Use in vitro models (e.g., C2C12 myoblasts or CD4 T-cells) to test compound stability and metabolite generation, as valeric acid exhibits cell-type-dependent effects on IL-10/IL-17A modulation .

- Metabolite Tracking : Employ LC-MS/MS to quantify this compound degradation products (e.g., free valeric acid) in biological matrices .

Q. What strategies optimize this compound stability under varying pH and temperature conditions?

- Experimental Design :

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, then analyze degradation via HPLC. Valeric acid derivatives are prone to hydrolysis in acidic conditions, requiring Boc group optimization for gastric stability .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. Boc-protected compounds typically degrade above 150°C .

Q. How do structural modifications (e.g., alkyl chain length, substituents) influence this compound’s interaction with histone deacetylases (HDACs)?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and HDAC active sites. Valeric acid’s HDAC inhibition relies on alkyl chain length and carboxylate positioning .

- Enzymatic Assays : Measure HDAC activity in cell lysates treated with this compound derivatives, comparing IC values to valproic acid controls .

Data Interpretation and Reproducibility

Q. How should researchers address variability in this compound yields across synthetic batches?

- Troubleshooting :

- Reagent Stoichiometry : Ensure a 1.2:1 molar ratio of Boc anhydride to 5-amino valeric acid to account for moisture sensitivity.

- Inert Atmosphere : Conduct reactions under nitrogen to prevent Boc group hydrolysis.

- Byproduct Analysis : Use GC-MS to identify tert-butanol or CO byproducts, which indicate incomplete protection .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in cellular models?

- Guidelines :

- ANOVA with Post Hoc Tests : Apply one-way ANOVA followed by Tukey’s test for multi-group comparisons (e.g., myotube diameter measurements in C2C12 cells) .

- Nonlinear Regression : Fit dose-response data to sigmoidal curves (e.g., Hill equation) to calculate EC values for HDAC inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.